N,N-Dipropyltryptamine hydrochloride

Description

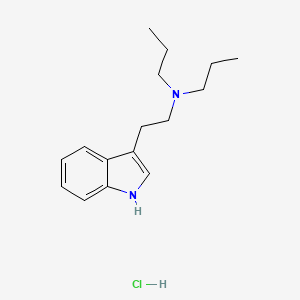

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2.ClH/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16;/h5-8,13,17H,3-4,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAASKTUEVUIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=CNC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048897 | |

| Record name | N,N-Dipropyltryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7558-73-8 | |

| Record name | N,N-dipropyltryptamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dipropyltryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIPROPYLTRYPTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0S8Z38S3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic and Metabolic Pathways of Tryptamine Derivatives Relevant to Dpt

Precursor Conversion to Tryptamine (B22526)

The foundational molecule for the synthesis of tryptamine and its derivatives is the essential amino acid L-tryptophan. researchgate.net The primary biosynthetic step involves the decarboxylation of L-tryptophan, a reaction that removes the carboxylic acid group from the amino acid to yield tryptamine. wikipedia.orgwikipedia.org This conversion is a critical link between primary metabolism and the synthesis of a wide array of biologically active indole (B1671886) alkaloids.

This enzymatic conversion is catalyzed by a class of enzymes known as aromatic L-amino acid decarboxylases (AADC, EC 4.1.1.28). nih.govnih.govwikipedia.org In some organisms, a more substrate-specific enzyme, L-tryptophan decarboxylase (TDC, EC 4.1.1.105), performs this function. researchgate.netwikipedia.org These enzymes are found across various life forms, including mammals, plants, and microbes. researchgate.netnih.govnih.gov In the mammalian brain, AADC is responsible for the synthesis of tryptamine, which acts as a trace amine neuromodulator. wikipedia.orgnih.gov Additionally, certain commensal bacteria within the human gastrointestinal tract, such as Ruminococcus gnavus, possess tryptophan decarboxylase and contribute to the body's tryptamine pool by converting dietary tryptophan. wikipedia.org

The reaction can be summarized as follows: L-Tryptophan → Tryptamine + CO₂ (Catalyzed by AADC/TDC) wikipedia.org

N-Methylation Processes in Tryptamine Biosynthesis

Following the formation of the primary tryptamine structure, further modification can occur at the amino group of the ethylamine (B1201723) side chain. The process of N-methylation is a key pathway for the biosynthesis of various naturally occurring tryptamine derivatives, such as N,N-dimethyltryptamine (DMT). researchgate.netnih.gov This process serves as a relevant biological model for understanding the synthesis of N,N-dialkylated tryptamines like DPT.

N-methylation is a two-step process for dimethylated compounds, catalyzed by a specific enzyme that transfers methyl groups to the primary amine. researchgate.net The first methylation results in the formation of N-methyltryptamine (NMT), and a subsequent second methylation of NMT yields N,N-dimethyltryptamine (DMT). researchgate.netresearchgate.net

Role of Indolethylamine-N-methyltransferase (INMT)

The primary enzyme responsible for the N-methylation of tryptamine and related indolethylamines is Indolethylamine-N-methyltransferase (INMT, EC 2.1.1.49). wikipedia.orgontosight.aiwikigenes.org INMT is a member of the methyltransferase family of enzymes, which facilitate the transfer of a methyl group from a donor molecule to an acceptor. ontosight.ainih.gov

The universal methyl donor for this reaction is S-adenosyl-L-methionine (SAM). researchgate.netnih.govrsc.orgresearchgate.net INMT catalyzes the transfer of a methyl group from SAM to the nitrogen atom of the tryptamine's amino group. researchgate.netontosight.ai In this process, SAM is converted to S-adenosyl-L-homocysteine (SAH). researchgate.netwikipedia.org The enzymatic activity of INMT has been identified in various mammalian tissues, including the lungs. nih.govfrontiersin.org

The reactions are as follows:

Tryptamine + SAM → N-Methyltryptamine (NMT) + SAH (Catalyzed by INMT) researchgate.net

NMT + SAM → N,N-Dimethyltryptamine (DMT) + SAH (Catalyzed by INMT) researchgate.net

While INMT specifically catalyzes methylation, this enzymatic mechanism of N-alkylation provides a framework for understanding how N,N-dipropyltryptamine could be biosynthetically formed, should an analogous enzyme capable of transferring propyl groups exist.

Enzymatic Metabolism of Tryptamine Compounds

Tryptamine and its derivatives are subject to enzymatic breakdown, which is a critical process for their clearance from the body. The primary metabolic pathway involves oxidative deamination, a reaction catalyzed by a family of enzymes known as monoamine oxidases. nih.govnih.gov This process is fundamental to the metabolism of many monoamine neurotransmitters and dietary amines. nih.govnih.gov

Monoamine Oxidase (MAO) Involvement

Monoamine oxidase (MAO, EC 1.4.3.4) is the principal enzyme involved in the catabolism of tryptamines. nih.govnih.gov MAO exists in two main isoforms, MAO-A and MAO-B, which are located on the outer membrane of mitochondria. nih.govnih.gov Both isoforms are capable of metabolizing tryptamine. nih.govsibran.rutaylorandfrancis.com

The preference for each isoform can vary depending on the specific tryptamine derivative and the tissue type. nih.gov For unsubstituted tryptamine, both MAO-A and MAO-B contribute significantly to its metabolism in various human tissues, including the liver, kidneys, and brain. nih.gov MAO-A preferentially metabolizes serotonin (B10506), while MAO-B shows a preference for phenylethylamine, but both act on dopamine (B1211576) and tryptamine. nih.govtaylorandfrancis.com The metabolism of N,N-dialkylated tryptamines like DMT is also primarily carried out by MAO, which protects the body from their effects when ingested orally without an MAO inhibitor. wikipedia.org It is understood that DPT is also metabolized by monoamine oxidase. bionity.com

The reaction catalyzed by MAO is an oxidative deamination, which converts the amine group into an aldehyde and produces ammonia (B1221849) and hydrogen peroxide as byproducts. nih.gov

Identification of Specific Metabolites

The action of monoamine oxidase on tryptamine results in the formation of an unstable intermediate, which is then converted to a primary metabolite. The principal product of tryptamine's oxidative deamination is indole-3-acetaldehyde (IAL). nih.govnih.govwikipedia.orgnih.gov

This aldehyde is a key intermediate that can be further metabolized by other enzymes. wikipedia.org Indole-3-acetaldehyde can be oxidized by aldehyde dehydrogenase (ALDH) to form indole-3-acetic acid (IAA), a major urinary metabolite. wikipedia.org Alternatively, it can be reduced by aldehyde reductase to form tryptophol.

For N,N-dialkylated tryptamines such as DMT, the metabolic pathways are similar and include:

N-Oxidation: Formation of N,N-dimethyltryptamine-N-oxide (DMT-NO). wikipedia.org

N-Dealkylation: Removal of one of the alkyl groups to form the corresponding secondary amine (e.g., N-methyltryptamine from DMT). wikipedia.org

Aromatic and Aliphatic Hydroxylation: The addition of hydroxyl groups to the indole ring or the alkyl side chains, often mediated by cytochrome P450 (CYP) enzymes like CYP2D6. researchgate.netnih.gov

Glucuronidation and Sulfation: Phase II metabolic reactions where glucuronic acid or sulfate (B86663) groups are attached to hydroxylated metabolites to increase water solubility and facilitate excretion. researchgate.netnih.gov

These pathways, particularly N-dealkylation, hydroxylation, and N-oxidation, are considered the main routes for the biotransformation of various synthetic tryptamines. researchgate.net

Data Tables

Table 1: Key Enzymes in Tryptamine Biosynthesis and Metabolism

| Enzyme Name | Abbreviation | EC Number | Function |

| Aromatic L-amino acid decarboxylase | AADC | 4.1.1.28 | Catalyzes the decarboxylation of L-tryptophan to tryptamine. nih.govwikipedia.org |

| L-tryptophan decarboxylase | TDC | 4.1.1.105 | A more specific enzyme that catalyzes the decarboxylation of L-tryptophan to tryptamine. wikipedia.org |

| Indolethylamine-N-methyltransferase | INMT | 2.1.1.49 | Catalyzes the N-methylation of tryptamine and N-methyltryptamine using SAM as a methyl donor. wikipedia.orgontosight.ai |

| Monoamine Oxidase A/B | MAO-A / MAO-B | 1.4.3.4 | Catalyzes the oxidative deamination of tryptamines to their corresponding aldehydes. nih.govnih.gov |

| Aldehyde Dehydrogenase | ALDH | 1.2.1.3 | Oxidizes indole-3-acetaldehyde to indole-3-acetic acid. |

| Cytochrome P450 2D6 | CYP2D6 | 1.14.14.1 | Can mediate hydroxylation of the indole ring of N,N-dialkylated tryptamines. researchgate.netnih.gov |

Table 2: Precursors and Metabolites in Tryptamine Pathways

| Compound Name | Role | Description |

| L-Tryptophan | Precursor | The essential amino acid that serves as the starting material for tryptamine biosynthesis. researchgate.net |

| Tryptamine | Intermediate | The core molecule formed by the decarboxylation of L-tryptophan. wikipedia.org |

| S-Adenosyl-L-methionine | Co-substrate | The universal methyl group donor for N-methylation reactions catalyzed by INMT. researchgate.netnih.gov |

| N-Methyltryptamine | Intermediate | The product of the first methylation of tryptamine. researchgate.net |

| N,N-Dimethyltryptamine | Product Example | The final product of the double methylation of tryptamine, used as a model for DPT. researchgate.net |

| Indole-3-acetaldehyde | Primary Metabolite | The aldehyde formed from the oxidative deamination of tryptamine by MAO. nih.govwikipedia.org |

| Indole-3-acetic acid | Secondary Metabolite | Formed by the oxidation of indole-3-acetaldehyde. |

| Tryptophol | Secondary Metabolite | Formed by the reduction of indole-3-acetaldehyde. |

| N,N-Dialkyltryptamine-N-oxide | Metabolite | A potential metabolite for compounds like DPT, formed by N-oxidation. wikipedia.org |

Pharmacological Characterization and Neurobiological Mechanisms of Action

Neuroreceptor Binding Affinities and Functional Activity

The psychoactive effects of DPT are primarily attributed to its interactions with serotonin (B10506) (5-HT) receptors. smolecule.com Its binding affinities and functional activities at these sites have been characterized in various studies, revealing a complex pharmacological profile.

DPT demonstrates notable affinity for several serotonin receptor subtypes, with its most significant interactions occurring at the 5-HT2A and 5-HT1A receptors. smolecule.com

A primary mechanism of action for DPT is its agonist activity at the serotonin 5-HT2A receptor. nih.govontosight.ai This interaction is strongly implicated in mediating the hallucinogen-like effects of the compound. researchgate.net Studies in rodents have shown that DPT elicits the head-twitch response, a behavioral proxy for 5-HT2A receptor activation, and that this response can be blocked by the selective 5-HT2A antagonist M100907. nih.govnih.gov The effectiveness of M100907 in antagonizing the behavioral actions of DPT strongly suggests that the 5-HT2A receptor is a critical site of action for this compound. nih.gov In vitro studies have further confirmed that DPT is a serotonin 5-HT2A receptor agonist. nih.gov

Table 1: 5-HT2A Receptor Functional Activity of DPT

| Assay | Species | Finding | Reference |

|---|---|---|---|

| Head-Twitch Response | Mouse | DPT induced a dose-dependent head-twitch response, which was potently antagonized by the 5-HT2A antagonist M100907. | nih.govnih.gov |

| Drug Discrimination | Rat | DPT substituted for other 5-HT2A agonists like LSD and psilocybin, and these effects were more profoundly antagonized by M100907 than by a 5-HT1A antagonist. | nih.govnih.gov |

| TRUPATH Gα/βγ biosensors | In vitro | DPT was shown to be a serotonin 5-HT2A receptor agonist. | nih.gov |

Table 2: 5-HT1A Receptor Binding and Functional Activity of DPT

| Parameter | Value | Assay Condition | Reference |

|---|---|---|---|

| IC50 | 0.1 µmol/l | Inhibition of [3H]8-OH-DPAT binding to human 5-HT1A receptors. | karger.com |

| Functional Activity | Partial Agonist | Measured by cAMP and γ-S-GTP incorporation in cells expressing human 5-HT1A receptors. | karger.comconsensus.app |

In addition to its activity at 5-HT2A and 5-HT1A receptors, in vitro studies have demonstrated that DPT is an agonist at the serotonin 5-HT1B receptor. nih.gov One study determined the rank order of functional potency for DPT at these three receptors to be 5-HT2A > 5-HT1B > 5-HT1A. nih.govacs.org

While the most well-characterized interactions of DPT are with the 5-HT2A, 5-HT1A, and 5-HT1B receptors, like its structural relative N,N-Dimethyltryptamine (DMT), it likely interacts with a broader range of serotonin receptors. nih.govnih.gov DMT has been shown to bind to 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, and 5-HT7 receptors with varying affinities. nih.gov Given the structural similarities, it is plausible that DPT also has a wide-ranging but differential affinity profile across the serotonin receptor family, contributing to its unique pharmacological effects.

Table 3: DPT Interaction with Monoamine Transporters

| Transporter | IC50 (µM) | Reference |

|---|---|---|

| Serotonin (SERT) | 2.9 | caymanchem.com |

| Dopamine (B1211576) (DAT) | 23 | caymanchem.com |

| Norepinephrine (B1679862) (NET) | 9.1 | caymanchem.com |

Sigma-1 Receptor (Sig-1R) Agonism

The sigma-1 receptor (Sig-1R) is recognized as a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum. nih.gov Its activation has been linked to a variety of cellular processes, including the modulation of ion channels, regulation of cellular stress responses, and promotion of neuroplasticity. nih.govfrontiersin.org Agonism at the Sig-1R is implicated in the therapeutic potential for conditions such as depression and neurodegenerative diseases. nih.govfrontiersin.org While the related endogenous tryptamine (B22526), N,N-Dimethyltryptamine (DMT), has been shown to interact with Sig-1R to promote adult neurogenesis and exert neuroprotective effects, the specific binding affinity and functional activity of N,N-Dipropyltryptamine (DPT) at this receptor are not as extensively documented in publicly available research. frontiersin.org The pharmacology of DPT is primarily characterized by its action on serotonin receptors, but its potential interactions with other targets like the Sig-1R represent an area for further investigation to fully elucidate its neurobiological profile. wikipedia.orgwikiwand.com

Effects on Neural Circuit Dynamics and Information Processing

Recent in vitro studies using organotypic cultures of cortical tissue from postnatal rats have provided significant insights into how DPT affects the dynamics of neural circuits at the mesoscale level. nih.govresearchgate.net These studies reveal a complex picture of altered information processing within neuronal networks. nih.govnih.gov

Exposure of cortical tissue to DPT has been demonstrated to reversibly alter the fundamental patterns of spontaneous neuronal firing. nih.govresearchgate.net A key finding is that DPT increases the entropy of spontaneous firing activity. nih.govnih.gov This suggests a shift towards more random and less predictable firing patterns in individual neurons. Concurrently, the compound reduces the amount of time that information is stored within single neurons, indicating a more transient and less stable encoding of information at the cellular level. nih.govnih.gov Furthermore, DPT was found to reduce the reversibility of neural activity, leading to an increase in entropy production and suggesting the system is driven further from a state of equilibrium. nih.govresearchgate.net

| Parameter | Observed Effect | Implication |

|---|---|---|

| Spontaneous Firing Activity | Higher Entropy | Increased randomness and unpredictability of neural firing. nih.govnih.gov |

| Information Storage (Single Neuron) | Reduced Time | More transient information encoding at the cellular level. nih.gov |

| Neural Activity Reversibility | Reduced | Drive away from equilibrium, increased entropy production. researchgate.net |

| Overall Information Inflow | Decreased | Reduced total information received by individual neurons. nih.govnih.gov |

| Network Connections | Proliferation of Weak Connections | Shift in network topology towards integration and disintegration. nih.govresearchgate.net |

| Higher-Order Synergy | Decreased | Breakdown of complex, coordinated firing patterns. nih.gov |

The changes induced by DPT in cortical network connectivity are indicative of an impact on neuroplasticity. The observed proliferation of weak neural connections suggests that DPT may facilitate a state of enhanced plasticity, potentially allowing for the reorganization of neural pathways. researchgate.net This aligns with the broader understanding of psychoplastogens, substances that can rapidly alter brain structure and function. frontiersin.org While direct studies on DPT's influence on markers like dendritic growth or spinogenesis are less common than for compounds like DMT, the observed alterations in functional connectivity provide evidence for its ability to modulate the structural and functional relationships between neurons. frontiersin.orgresearchgate.net

Neurotransmitter System Modulation Beyond Serotonin

The inhibitory concentrations (IC50) for these actions have been quantified, demonstrating a notable potency, particularly at the serotonin transporter, followed by the norepinephrine and dopamine transporters. caymanchem.com This broader modulation of monoamine systems indicates that the effects of DPT are a composite of its interactions with multiple neurotransmitter pathways, extending beyond the classical serotonergic effects typical of tryptamines. caymanchem.com

| Transporter | IC50 Value (μM) |

|---|---|

| Serotonin (SERT) | 2.9 caymanchem.com |

| Norepinephrine (NET) | 9.1 caymanchem.com |

| Dopamine (DAT) | 23 caymanchem.com |

Preclinical Investigations and in Vivo/in Vitro Research Models

Behavioral Pharmacology in Rodent Models

N,N-Dipropyltryptamine hydrochloride (DPT) has been demonstrated to induce the head-twitch response (HTR) in mice, a behavioral proxy for hallucinogenic activity. wikipedia.orgwikipedia.org This response is characterized by a rapid, side-to-side rotational movement of the head and is known to be mediated by the activation of serotonin (B10506) 5-HT2A receptors. wikipedia.org

In studies with Swiss Webster mice, DPT was shown to elicit a dose-dependent HTR. nih.gov A biphasic dose-effect curve was observed, with a maximum of approximately 15 twitches recorded within a 10-minute observation period at a dose of 3.0 mg/kg. nih.gov Doses of 3.0 and 10.0 mg/kg induced a significantly greater number of head twitches compared to saline. nih.gov

Further investigations into the receptor mechanisms underlying DPT-induced HTR revealed the involvement of both 5-HT2A and 5-HT1A receptors. nih.gov Pretreatment with the selective 5-HT2A antagonist M100907 resulted in a functionally insurmountable antagonism of the HTR, indicating a primary role for this receptor. nih.govuni.lu In contrast, the selective 5-HT1A antagonist WAY-100635 produced a surmountable antagonism, causing a parallel rightward shift in the dose-effect curve. nih.govuni.lu This suggests a modulatory role for the 5-HT1A receptor in the behavioral effects of DPT. nih.gov

Table 1: Effect of Receptor Antagonists on DPT-Induced Head-Twitch Response in Mice

| Antagonist | Receptor Target | Effect on DPT-Induced HTR | Type of Antagonism |

|---|---|---|---|

| M100907 | 5-HT2A | Potent antagonism nih.gov | Functionally insurmountable nih.govuni.lu |

| WAY-100635 | 5-HT1A | 3-fold parallel rightward shift in dose-effect curve nih.gov | Competitive/Surmountable nih.govuni.lu |

Drug discrimination studies in rats are a standard method to assess the subjective effects of psychoactive compounds. In these paradigms, animals are trained to recognize the internal state produced by a specific drug and to respond on a designated lever to receive a reward.

Rats have been successfully trained to discriminate DPT from saline. nih.govresearchgate.net In these studies, DPT served as a reliable discriminative stimulus. nih.gov

When DPT was tested in rats trained to discriminate other hallucinogens, it showed partial to full substitution. nih.govuni.lu This indicates that DPT produces subjective effects that are similar to those of other psychedelic compounds. Specifically, DPT has been shown to generalize to the discriminative stimulus effects of:

Lysergic acid diethylamide (LSD) nih.govuni.lu

3,4-Methylenedioxymethamphetamine (MDMA) nih.govuni.lu

This cross-substitution suggests that DPT shares a common mechanism of action with these classic and empathogenic hallucinogens, likely involving the 5-HT2A receptor. nih.gov

To elucidate the neurochemical basis of DPT's discriminative stimulus effects, antagonist reversal studies have been conducted. These studies have confirmed the critical role of the 5-HT2A receptor. nih.gov

Pretreatment with the selective 5-HT2A antagonist M100907 significantly attenuated the discriminative stimulus effects of DPT in rats trained to recognize DPT itself. researchgate.net Furthermore, M100907 was more effective than the 5-HT1A antagonist WAY-100635 in blocking the DPT-induced substitution in rats trained to discriminate LSD, psilocybin, or MDMA. nih.govuni.lu While M100907 produced profound antagonism, WAY-100635 had a less significant impact, suggesting that while the 5-HT1A receptor may modulate the effects of DPT, the 5-HT2A receptor is the primary mediator of its discriminative stimulus properties. nih.govresearchgate.net

Table 2: Summary of Receptor Antagonist Effects on DPT's Discriminative Stimulus Properties in Rats

| Antagonist | Receptor Target | Effect on DPT's Discriminative Stimulus |

|---|---|---|

| M100907 | 5-HT2A | Profound antagonism; more effective than WAY-100635 nih.govuni.lu |

| WAY-100635 | 5-HT1A | Less profound antagonism compared to M100907 nih.govresearchgate.net |

Drug Discrimination Paradigms in Rats

Investigation of Specific Neurobiological Phenomena in Animal Models

Recent research has explored the potential antiepileptic properties of DPT in a genetic mouse model of Fragile X syndrome (Fmr1 knockout mice), which is prone to audiogenic seizures (AGS). nih.govacs.org

In this model, DPT demonstrated a complete prevention of AGS at a 10 mg/kg dose. nih.govacs.org Lower doses of 3 or 5.6 mg/kg were not effective. nih.govacs.org Interestingly, the investigation into the underlying mechanism of this antiepileptic effect revealed that it appears to be independent of the classic serotonergic psychedelic pathway. nih.gov

Pretreatment with selective antagonists for 5-HT2A/2C, 5-HT1B, or 5-HT1A receptors did not block the seizure-preventing effects of DPT. nih.govacs.org A pan-serotonin receptor antagonist was also found to be ineffective. nih.govacs.org Furthermore, a selective sigma-1 receptor antagonist, NE-100, did not alter the antiepileptic efficacy of DPT. nih.gov These findings suggest that DPT may exert its neurotherapeutic effects through a novel, non-serotonergic and non-sigma-1 receptor-mediated mechanism. nih.gov It is noteworthy that at higher doses, DPT itself was observed to cause convulsions that were qualitatively different from the audiogenic seizures. nih.gov

Antiepileptic Properties in Genetic Models

Prevention of Audiogenic Seizures (AGS) in Fmr1 Knockout Mice

In a notable preclinical study, N,N-Dipropyltryptamine (DPT) demonstrated a complete prevention of audiogenic seizures (AGS) in Fmr1 knockout mice, a recognized animal model for Fragile X syndrome. nih.govresearchgate.net This effect was observed at a dose of 10 mg/kg. nih.gov In contrast, lower doses of 3 mg/kg and 5.6 mg/kg did not prevent the seizures. nih.gov In the vehicle-treated control group of Fmr1 knockout mice, the prevalence of AGS was 72%. acs.org Following the administration of 10 mg/kg of DPT, a significant portion of the mice (65%) exhibited normal behavior during the seizure-inducing stimulus, similar to wild-type mice, while the remaining 35% displayed a wild-running and jumping response without progressing to a full seizure. nih.gov

| Treatment Group | AGS Prevalence | Behavioral Response to Stimulus (10 mg/kg DPT group) |

|---|---|---|

| Vehicle Control | 72% | N/A |

| DPT (10 mg/kg) | 0% | 65% Normal, 35% Wild-Running/Jumping |

| DPT (3 or 5.6 mg/kg) | AGS Persisted | N/A |

Analysis of Receptor-Independent Mechanisms for Antiepileptic Effects

Further investigation into the mechanism behind DPT's antiepileptic effects suggests that it may operate independently of its known serotonergic and sigma-1 receptor activity. nih.gov Despite in vitro evidence showing DPT is an agonist at serotonin 5-HT2A, 5-HT1B, and 5-HT1A receptors, pretreatment with selective antagonists for these receptors did not block its seizure-preventing action. nih.govresearchgate.net Specifically, antagonists for 5-HT2A/2C, 5-HT1B, and 5-HT1A receptors, as well as a pan-serotonin receptor antagonist, were all ineffective at reversing the antiepileptic effects of DPT. nih.govnih.gov

Additionally, the potential involvement of the sigma-1 receptor was explored, as DPT and other tryptamines are known to bind to this receptor, which has been implicated in modulating epileptic activity. acs.org However, the selective sigma-1 receptor antagonist, NE-100, also failed to impact the antiepileptic effects of DPT. nih.govacs.org These findings collectively point towards a novel, non-serotonergic and non-sigma-1 receptor-mediated mechanism for the anticonvulsant properties of N,N-Dipropyltryptamine. nih.gov

In Vitro Electrophysiological and Organotypic Culture Studies

Examination of Cortical Tissue Activity

Studies utilizing in vitro organotypic cultures of cortical tissue from postnatal rats have provided insights into the effects of N,N-Dipropyltryptamine on neural circuits at a mesoscale level. nih.govnsf.gov In these experiments, spontaneous activity was recorded before, during, and after exposure to a 10-μM DPT solution. nih.govresearchgate.net The application of DPT was found to reversibly alter information dynamics within the cortical tissue. nih.govnih.gov One of the key findings was an increase in the entropy of spontaneous neural firing activity during DPT exposure. nih.govnsf.gov

Analysis of Neuronal Firing and Network Dynamics

A detailed analysis of neuronal firing and network dynamics under the influence of DPT revealed several significant changes. nih.gov The compound was observed to reduce the amount of time information was stored in individual neurons. nih.govnih.gov Furthermore, DPT reduced the reversibility of neural activity, leading to an increase in entropy production and suggesting a shift away from equilibrium. nih.govnih.gov

| Parameter | Effect of DPT Exposure |

|---|---|

| Spontaneous Firing Entropy | Increased |

| Information Storage Time (Individual Neurons) | Reduced |

| Neural Activity Reversibility | Reduced |

| Overall Information Inflow (per Neuron) | Decreased |

| Number of Weak Connections | Increased |

| Higher-Order Statistical Synergy | Decreased |

Synthetic Chemistry and Derivatization Research

Established Chemical Synthesis Routes for N,N-Dipropyltryptamine

The synthesis of N,N-Dipropyltryptamine typically begins with a tryptamine (B22526) precursor, which is then alkylated to introduce the two propyl groups onto the nitrogen atom of the ethylamine (B1201723) side chain.

A common and established method for the synthesis of N,N-Dipropyltryptamine involves the direct alkylation of tryptamine. researchgate.net This process typically utilizes a propyl halide, such as 1-iodopropane (B42940) or propyl bromide, as the alkylating agent. The reaction is carried out in the presence of a non-nucleophilic base, for instance, diisopropylethylamine, which acts as a proton scavenger. researchgate.net The reaction solvent is often an ether, such as diethyl ether. researchgate.net

The general scheme for this reaction involves the deprotonation of the primary amine group of tryptamine by the base, creating a more nucleophilic species that can then react with the propyl halide. This process is repeated to achieve dialkylation. The resulting N,N-Dipropyltryptamine free base is an oily substance that can be purified by chromatography. researchgate.net To obtain the hydrochloride salt, the purified free base is treated with hydrochloric acid. evitachem.com

Reductive amination represents another viable synthetic strategy for N,N-dialkyltryptamines. This method involves the reaction of tryptamine with propionaldehyde (B47417) in the presence of a reducing agent. While specific examples for N,N-Dipropyltryptamine are not extensively detailed in the provided search results, this is a general and powerful method for the formation of amines.

Table 1: Comparison of Synthetic Methods for Tryptamine Derivatives

| Method | Key Advantage | Typical Reaction Time | Typical Yield | Reference |

|---|---|---|---|---|

| Reductive Amination | Simple setup | 12–24 h | 70–85% | evitachem.com |

| Fischer Indole (B1671886) Synthesis | Scalability (flow chemistry) | 10 min | 95–99% | evitachem.com |

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of tryptamine derivatives, aiming to develop more sustainable and environmentally friendly processes. These approaches focus on reducing waste, using less hazardous reagents, and improving energy efficiency.

Biocatalysis: One promising sustainable methodology is the use of enzymes as catalysts. For the synthesis of tryptamine analogs, researchers have utilized enzymes such as tryptophan synthase and tryptophan decarboxylase. nih.gov An engineered tryptophan synthase can convert various substituted indoles into their corresponding tryptophan analogs. Subsequently, a highly active and promiscuous tryptophan decarboxylase from Ruminococcus gnavus can then convert these tryptophan analogs into a diverse range of tryptamines. nih.gov This biocatalytic route offers a cost-effective and environmentally benign alternative to traditional chemical synthesis, operating under mild, aqueous conditions. nih.gov

Flow Chemistry: Continuous flow synthesis has emerged as a powerful tool for the sustainable production of tryptamines. nih.gov This technique allows for rapid and clean synthesis with improved control over reaction parameters, leading to higher yields and purity. The use of greener solvents, such as water, has been successfully implemented in the flow synthesis of N,N-dimethyltryptamine (DMT) analogues, demonstrating the potential for more sustainable manufacturing processes. nih.govugent.bersc.org

A key aspect of green chemistry is the optimization of reaction conditions to minimize environmental impact. In the context of tryptamine synthesis, this includes the selection of greener solvents and the use of efficient catalytic systems. For instance, in flow synthesis, water has been used as a sustainable solvent, replacing more hazardous organic solvents like acetonitrile. evitachem.com Microwave-accelerated synthesis has also been explored to significantly reduce reaction times, thereby improving energy efficiency. nih.gov The development of novel catalysts that can operate under milder conditions and with higher selectivity is an ongoing area of research aimed at making the synthesis of compounds like N,N-Dipropyltryptamine more sustainable.

Exploration of Green Chemistry Principles in Synthesis

Structure-Activity Relationships (SAR) and Analog Development

Understanding the relationship between the chemical structure of N,N-Dipropyltryptamine and its biological activity is crucial for the rational design of new compounds with specific pharmacological profiles. This is achieved through the synthesis and evaluation of various analogs.

The interaction of N,N-dialkyltryptamines with serotonin (B10506) receptors, particularly the 5-HT1A and 5-HT2A subtypes, is a key determinant of their pharmacological effects. nih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that modifications to both the N-alkyl substituents and the indole ring can significantly alter receptor binding affinity and functional activity.

N-Alkyl Chain Length: The length and branching of the N-alkyl chains play a critical role in receptor affinity. Systematic investigations of 4-substituted N,N-dialkyltryptamines have shown that variations in the N,N-dialkyl groups lead to differential binding profiles across various non-serotonergic receptors as well. acs.orgnih.gov For instance, tryptamines with bulkier N-alkyl groups have demonstrated lower potency at 5-HT2C receptors. nih.gov

Indole Ring Substitutions: The position and nature of substituents on the indole ring also profoundly influence receptor interactions. For example, 5-substituted N,N-diallyltryptamines generally exhibit nanomolar affinities for adrenergic α2A, α2B, and α2C receptors, as well as sigma (σ1 and σ2) and histamine (B1213489) H1 receptors. nih.gov The electronic properties of these substituents can be correlated with binding affinity at certain receptors. nih.gov

Table 2: Receptor Binding Affinities (Ki, nM) of N,N-Dipropyltryptamine and Related Analogs

| Compound | 5-HT1A | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT6 | 5-HT7 | Reference |

|---|---|---|---|---|---|---|---|

| N,N-Diallyltryptamine (DALT) | 100 | >1000 | 250-730 | 10-80 | 50-400 | 50-400 | nih.gov |

| 5-MeO-DALT | 10-80 | 50-400 | 250-730 | 10-80 | 50-400 | 50-400 | nih.gov |

| N,N-Dipropyltryptamine (DPT) | Moderate Affinity | - | Primary site of action | - | - | - | nih.govresearchgate.net |

Design and Synthesis of Novel Tryptamine Derivatives

The design and synthesis of novel tryptamine derivatives are a significant focus of chemical research, aiming to explore the chemical space around a core molecular structure. Starting with a known compound, such as N,N-Dipropyltryptamine (DPT), chemists can create new molecules by adding or modifying functional groups. This process, known as derivatization, allows for the systematic alteration of the compound's properties. Research into the synthesis of novel tryptamine derivatives often utilizes the foundational tryptamine scaffold to build more complex molecules with unique structural features.

One area of investigation involves creating hybrid molecules by attaching different chemical moieties to the tryptamine structure. nih.gov For instance, researchers have successfully synthesized novel derivatives by incorporating an azelaoyl chain or a 1,1,1-trichloroethyl group, which are then connected to other heterocyclic systems. nih.govunibo.itnih.govresearchgate.net These synthetic efforts demonstrate established chemical pathways for modifying the core tryptamine structure.

A common synthetic strategy involves the formation of an amide bond to link a tryptamine group to another molecule. nih.gov For example, the synthesis of tryptamine-azelaoyl hybrids begins with the preparation of an acyl chloride derivative from a commercially available starting material like azelaic acid monomethyl ester. nih.gov This activated acyl chloride can then react with tryptamine under specific conditions to form the desired amide. nih.gov This general approach could be adapted to use N,N-Dipropyltryptamine instead of tryptamine as the starting amine.

Another synthetic route involves the creation of ureido derivatives. nih.gov This can be achieved by first reacting tryptamine with potassium cyanate (B1221674) to produce a ureido intermediate. nih.gov This intermediate can then be reacted with other reagents, such as chloral (B1216628) hydrate, to yield more complex structures bearing both the tryptamine and trichloromethyl moieties. nih.gov The reaction conditions can be controlled to produce derivatives with one or two tryptamine units attached. nih.gov

Furthermore, multi-step procedures can be employed to combine tryptamine with other heterocyclic scaffolds, such as pyrimidine (B1678525). nih.gov A synthesis might involve first reacting 2-aminopyrimidine (B69317) with chloral hydrate, treating the resulting product with thionyl chloride, and finally introducing tryptamine through a nucleophilic attack to yield a complex hybrid molecule. nih.gov These established synthetic methodologies provide a blueprint for the potential derivatization of N,N-Dipropyltryptamine, allowing for the creation of a diverse library of novel compounds for further chemical and biological investigation.

Detailed Research Findings on Tryptamine Derivatization

The following tables summarize the findings from a study where five novel derivatives were synthesized using tryptamine as a common structural motif. nih.gov This research illustrates the practical application of the synthetic strategies discussed.

Table 1: Synthesized Ureido and Pyrimidine Tryptamine Derivatives This table details the compounds synthesized by incorporating ureido, trichloromethyl, and pyrimidine moieties onto the tryptamine scaffold.

| Compound ID | Key Moieties Added to Tryptamine | Synthetic Approach | Yield |

| 4 | Ureido, Trichloromethyl | Reaction of 1-(2-(1H-indol-3-yl)ethyl)urea with chloral hydrate | 93% |

| 5 | Two Tryptamine units, Ureido, Trichloromethyl | Reaction of 1-(2-(1H-indol-3-yl)ethyl)urea with chloral hydrate | 50% |

| 9 | Pyrimidine, Trichloromethyl | Multi-step procedure involving 2-aminopyrimidine, chloral hydrate, thionyl chloride, and tryptamine | 23% |

Data sourced from Simonetti G., et al. (2021). nih.gov

Table 2: Synthesized Azelaoyl-Tryptamine Hybrids This table outlines the tryptamine derivatives created by linking an azelaoyl chain through an amide bond.

| Compound ID | Key Moieties Added to Tryptamine | Synthetic Approach |

| 13 | Azelaoyl monomethyl ester | Formation of an amide bond under Schotten-Bauman like conditions between tryptamine and the acyl chloride derivative of azelaic acid monomethyl ester. |

| 14 | Azelaic acid | (Acid free form of the ester of compound 13) |

Data sourced from Simonetti G., et al. (2021). nih.gov

These synthetic examples highlight the versatility of the tryptamine core in generating a wide array of novel derivatives through established chemical reactions. nih.gov

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone for the analysis of N,N-Dipropyltryptamine, providing the necessary separation from impurities or endogenous components in biological samples. When coupled with mass spectrometry, these techniques offer high sensitivity and specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of tryptamines, valued for its high sensitivity and precision, especially in complex matrices. researchgate.netnih.gov This method is particularly useful for confirming the presence of DPT in biological fluids and can differentiate it from structural isomers. researchgate.netoup.com The technique combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net For tryptamines, reversed-phase columns (e.g., C18) are commonly employed for separation. researchgate.net LC-MS/MS assays are frequently chosen for the quantitative analysis of compounds in biological samples due to their high throughput, specificity, and sensitivity. researchgate.net In a study involving designer tryptamines, LC-MS was successfully used to confirm the presence of 5-methoxy-N,N-diisopropyltryptamine (a related compound) in urine, achieving a limit of detection of 5 ng/mL and demonstrating linearity from 25 to 1500 ng/mL. oup.comnih.gov This highlights the suitability of LC-MS/MS for developing sensitive assays for compounds like DPT in biological matrices. oup.comnih.gov

Table 1: Representative LC-MS/MS Parameters for Tryptamine (B22526) Analysis

| Parameter | Typical Specification | Purpose |

| Chromatography | Reversed-Phase (e.g., C18 column) | Separates analytes based on hydrophobicity. |

| Mobile Phase | Gradient of acetonitrile/methanol and water with additives (e.g., formic acid) | Elutes the analytes from the column. |

| Ionization Source | Electrospray Ionization (ESI) | Generates charged ions from the analyte molecules for MS analysis. |

| Mass Analyzer | Triple Quadrupole (QqQ) | Selects a precursor ion, fragments it, and selects a specific product ion for quantification. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition. |

Gas chromatography (GC), especially when coupled with a mass spectrometer (GC-MS), is a robust and widely used method for the identification and quantification of tryptamines like DPT. researchgate.netjapsonline.com For many tryptamine analogues, GC-MS is considered a first-choice method for identification. researchgate.net The analysis often requires a chemical modification step known as derivatization to improve the volatility and thermal stability of the polar tryptamine molecules. A common approach involves creating pentafluoropropionic (PFP) derivatives. oup.comnih.gov

A screening method was developed for several designer tryptamines, including DPT, using GC-MS analysis of their PFP derivatives. oup.comnih.gov This method demonstrated good separation and allowed for the tentative identification of metabolites based on common fragmentation patterns. oup.comnih.gov In another study, DPT was successfully identified using a GC-MS system equipped with an HP-5MS capillary column. japsonline.com The identification was confirmed by its retention time and mass spectrum, which showed a characteristic molecular ion peak and main fragments. japsonline.com

Table 2: GC-MS Data for N,N-Dipropyltryptamine (DPT)

| Parameter | Value | Reference |

| Retention Time | 10.12 min | japsonline.com |

| Molecular Formula | C₁₆H₂₄N₂ | japsonline.com |

| Molecular Weight | 244.4 g/mol | japsonline.com |

| Main Mass Fragment (m/z) | 114 | japsonline.com |

Spectroscopic Approaches for Structural Elucidation and Validation

Spectroscopic methods are indispensable for confirming the molecular structure of N,N-Dipropyltryptamine hydrochloride. These techniques probe the interaction of the molecule with electromagnetic radiation to provide a unique fingerprint based on its chemical bonds and electronic structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound has been recorded using Attenuated Total Reflectance (ATR) techniques, providing data that can be used for its structural validation. biosynth.comnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which is characteristic of molecules with π-electron systems, such as the indole (B1671886) ring in DPT. youtube.comyoutube.com The UV spectrum of DPT hydrochloride shows distinct absorption maxima (λmax) that are useful for its identification and quantification. caymanchem.com The presence of the indole nucleus gives rise to characteristic absorption bands. caymanchem.com

Table 3: UV Absorption Maxima for this compound

| Wavelength (λmax) |

| 220 nm |

| 281 nm |

| 290 nm |

| Source: caymanchem.com |

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. nih.gov It is used to probe the vibrational modes of a molecule, offering a detailed structural fingerprint. nih.govaip.orgaip.org An FT-Raman spectrum has been documented for this compound, which can be used for its definitive identification. nih.gov Analysis of the Raman spectra of related tryptamines shows that different conformations of the ethylamine (B1201723) side chain relative to the indole ring result in unique spectral signatures, making it a powerful tool for structural characterization. nih.govaip.org

Development and Validation of Assays for Biological Matrices

The detection and quantification of this compound in biological matrices such as blood and urine are critical for forensic and research applications. japsonline.com This requires the development and validation of sensitive and specific analytical assays, typically based on chromatographic methods. japsonline.comresearchgate.net

A GC-MS-based screening method has been developed and validated for the analysis of DPT and other tryptamines in blood and urine. oup.comnih.gov The method, which involves the formation of PFP derivatives, achieved limits of detection between 5 and 10 ng/mL and demonstrated linearity in the concentration range of 50 to 1000 ng/mL. oup.comnih.gov Such methods are essential as specific immunoassays for many designer tryptamines are not commercially available. oup.comnih.gov

The validation process for these assays ensures their reliability and includes establishing key performance parameters.

Table 4: Key Validation Parameters for Bioanalytical Assays

| Parameter | Description | Example Finding for Tryptamine Assays |

| Linearity | The range of concentrations over which the instrument response is directly proportional to the analyte concentration. | Demonstrated between 50 and 1000 ng/mL for a GC-MS method. oup.comnih.gov |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | 5-10 ng/mL in a GC-MS screening method. oup.comnih.gov |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Not explicitly stated for DPT, but a related tryptamine had an LOQ of 25 ng/mL via LC-MS. oup.comnih.gov |

| Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | Achieved through chromatographic separation and specific mass spectrometric detection (e.g., MRM). researchgate.net |

| Accuracy & Precision | Accuracy refers to the closeness of the measured value to the true value. Precision refers to the reproducibility of the measurements. | Essential parameters determined during method validation to ensure reliable results. nih.gov |

Computational Chemistry in Analytical and Structural Research

Computational chemistry has emerged as an indispensable tool in the analytical and structural elucidation of complex molecules. For this compound, these in silico methods provide deep insights into its molecular properties, complementing experimental data and guiding further research. By simulating molecular behavior at the quantum level, researchers can predict structures, spectra, and reactivity, which is particularly valuable when physical samples are limited or when exploring the fundamental properties that govern its interactions. Among the most powerful computational tools, Density Functional Theory (DFT) stands out for its balance of accuracy and computational cost, making it a preferred method for studying molecules of this size and complexity. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of N,N-Dipropyltryptamine (DPT) and related tryptamines, DFT is widely applied to determine a variety of molecular properties that are crucial for characterization and understanding its chemical behavior. researchgate.netresearchgate.net

DFT calculations are instrumental in several key areas of research:

Molecular Geometry Optimization: One of the primary uses of DFT is to determine the most stable three-dimensional conformation of the DPT molecule. By calculating the forces on each atom, the method iteratively adjusts the atomic positions until a minimum energy structure is found. This optimized geometry is fundamental for understanding steric effects and for subsequent calculations of other properties.

Vibrational Spectra Analysis: DFT can accurately predict the vibrational frequencies of a molecule. mdpi.com These theoretical frequencies correspond to the stretching and bending of chemical bonds and can be used to simulate an infrared (IR) spectrum. nih.gov Comparing the calculated spectrum with an experimental one aids in the validation of the molecular structure and the assignment of spectral bands to specific vibrational modes. researchgate.net

Electronic Property Calculation: DFT is used to calculate a host of electronic descriptors that define the molecule's reactivity and interaction potential. researchgate.net A study analyzing various psychedelic tryptamines, including DPT, utilized DFT to determine their electron transfer properties. researchgate.net The results indicated that DPT, which lacks hydroxyl or methoxy (B1213986) groups, functions as a better electron acceptor than tryptamines containing hydroxyl groups, such as psilocin. researchgate.net This capability is governed by the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing molecular reactivity and stability.

The table below summarizes typical electronic properties that can be calculated for tryptamine derivatives using DFT, providing insight into their chemical reactivity.

| Property | Description | Significance in Molecular Analysis |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. A higher HOMO energy corresponds to a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. A lower LUMO energy corresponds to a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical stability and reactivity of the molecule. A larger gap implies higher stability and lower reactivity. |

| Electron-Accepting Power (ω+) | A quantitative measure of a molecule's ability to accept an electron. | Provides a specific index for comparing the electron acceptor capabilities of different molecules. researchgate.net |

Algorithmic Approaches for Computational Efficiency

While DFT offers a robust framework for molecular simulation, the computational cost can be a significant barrier, especially for large molecules or complex simulations. nih.gov Standard DFT calculations typically exhibit "cubic scaling," meaning the computational effort increases with the cube of the number of atoms (N³), making calculations for very large systems prohibitively time-consuming. researchgate.netarxiv.org To address this, various algorithmic approaches have been developed to enhance computational efficiency.

One commercial source notes that this compound has been validated with an algorithm designed for minimizing computational time, although specific details of this algorithm are not provided in peer-reviewed literature. biosynth.com However, this highlights the importance of computational efficiency in the analysis of such compounds. The primary strategies to improve efficiency fall into two main categories:

Linear-Scaling DFT: The goal of linear-scaling algorithms is to reduce the computational scaling from O(N³) to O(N). arxiv.orgrsc.org This is achieved by exploiting the "nearsightedness" of electronic interactions in large molecules, where the properties of a given region are primarily influenced by its immediate surroundings. frontiersin.org By using localized basis sets and sparse matrix algebra, these methods can dramatically reduce calculation times for large systems, making it feasible to perform DFT calculations on systems containing thousands of atoms. researchgate.netfrontiersin.orgcardiff.ac.uk

Machine Learning (ML) and Artificial Intelligence (AI): More recently, machine learning has emerged as a transformative approach to accelerate quantum chemical calculations. researchgate.netarxiv.org AI models can be trained on datasets of known molecular structures and their DFT-calculated properties. researchgate.net Once trained, these models can predict properties for new molecules almost instantaneously. Applications include predicting DFT Hamiltonians, approximating the complex exchange-correlation functional, or bypassing the computationally intensive steps of solving the Kohn-Sham equations altogether. researchgate.netnih.govyoutube.com This approach has the potential to revolutionize high-throughput screening and computational drug design. nih.gov

The following table contrasts conventional DFT methods with more computationally efficient algorithmic approaches.

| Feature | Conventional DFT | Linear-Scaling DFT | Machine Learning-Enhanced DFT |

| Computational Scaling | O(N³) or higher | O(N) | Nearly instantaneous (after training) |

| System Size Limit | Hundreds of atoms | Thousands of atoms | Dependent on training data, potentially very large |

| Primary Advantage | High accuracy and reliability for small to medium systems. | Feasibility for large molecular systems and complex environments. | Extreme speed, enabling high-throughput virtual screening. |

| Primary Limitation | Becomes computationally expensive for large systems. | Can be complex to implement; accuracy may depend on parameter tuning. rsc.org | Requires large, high-quality training datasets; may not generalize to novel chemical spaces. |

Regulatory Landscape and Ethical Considerations in Chemical Research

Research Implications of Legal Classifications of Tryptamine (B22526) Compounds

The legal status of tryptamine compounds, including N,N-Dipropyltryptamine (DPT), profoundly impacts the ability of researchers to conduct scientific investigations. In many jurisdictions, including the United Kingdom and various states in the United States, DPT is classified as a controlled substance, often falling under the most restrictive category, such as Class A in the UK or Schedule I in the U.S. semanticscholar.orgexlibrisgroup.com. This classification legally defines them as having no accepted medical use and a high potential for abuse, a designation that creates significant barriers to research. researchgate.net

Conducting research with Schedule I substances is a legally intricate and often prohibitive process. rstreet.org Scientists must navigate a multi-layered and highly bureaucratic system to obtain the necessary licenses and approvals from governmental bodies like the Drug Enforcement Administration (DEA) in the United States. rstreet.orgnih.gov This process can be exceptionally time-consuming and costly, with researchers reporting that it can increase the cost of research by as much as tenfold compared to studies on non-controlled substances. nih.gov Such hurdles can deter many researchers and institutions from investigating the potential therapeutic applications or fundamental pharmacology of these compounds. semanticscholar.orgexlibrisgroup.com

The stringent regulations can also arbitrarily affect new compounds under investigation. For instance, if a legal analogue of a controlled substance begins to see recreational use, it and hundreds of related analogues can be swiftly placed into Schedule I, effectively halting promising research in that area. nih.gov This creates a chilling effect on innovation and the development of new medicines. semanticscholar.orgexlibrisgroup.com Furthermore, the difficulty in obtaining these substances for research purposes can limit the scope and scale of studies, hindering the comprehensive scientific evaluation necessary to understand their potential benefits and risks. rstreet.orgnami.org

The classification of a substance can also impact funding opportunities. Both governmental and non-governmental funding bodies may be hesitant to support research on Schedule I drugs due to their perceived danger and the legal complexities involved. rstreet.org This lack of financial support further stifles scientific inquiry into the therapeutic potential of many tryptamine compounds.

Distinction from "Designer Drug" Contexts in Formal Research

A critical distinction exists between the use of N,N-Dipropyltryptamine hydrochloride in formal, legitimate research settings and its association with the "designer drug" market. The term "designer drug" or "research chemical" in the context of recreational use refers to substances created to mimic the effects of illegal drugs while circumventing existing drug laws through slight molecular modifications. healthyliferecovery.comgreenhousetreatment.com These substances are often produced in clandestine laboratories with no quality control, and their effects on humans are largely unknown and untested. healthyliferecovery.comunodc.org

In stark contrast, this compound used in formal scientific research is a well-characterized chemical entity. Its synthesis is conducted in controlled laboratory environments, ensuring a high degree of purity and consistency. acs.orgnih.gov Legitimate research on such compounds is driven by a clear scientific purpose, such as understanding their pharmacological mechanisms, exploring potential therapeutic applications, or developing new scientific tools. greenhousetreatment.comquora.comwikipedia.org This is fundamentally different from the clandestine synthesis of "designer drugs," which is aimed at illicit markets and recreational use. unodc.org

The term "research chemical" can be misleading as it is often co-opted by the illicit market to create a facade of legitimacy. healthyliferecovery.comgreenhousetreatment.com However, in a scientific context, a research chemical is a substance intended solely for laboratory research and is not for human or veterinary use. quora.comwikipedia.org This distinction is crucial for regulatory bodies and law enforcement to differentiate between legitimate scientific endeavors and illegal drug manufacturing.

Formal research involving compounds like this compound is subject to rigorous oversight by institutional review boards (IRBs) and institutional animal care and use committees (IACUCs), as well as governmental agencies. semanticscholar.orgexlibrisgroup.com This oversight ensures that the research is scientifically sound, ethically conducted, and minimizes risks to any potential subjects. The "designer drug" market, on the other hand, operates entirely outside of these legal and ethical frameworks, posing significant public health risks. healthyliferecovery.comwww.gov.uk

Ethical Frameworks in Preclinical Chemical and Pharmacological Research

Preclinical research involving novel compounds like this compound is governed by a robust set of ethical frameworks designed to ensure the responsible conduct of science and the humane treatment of animal subjects. At the core of these frameworks are principles that prioritize scientific validity, the minimization of harm, and a thorough assessment of the potential risks and benefits. researchgate.netwellbeingintlstudiesrepository.orgnih.govnih.gov

A cornerstone of ethical preclinical research is the principle of the "Three Rs": R eplacement, R eduction, and R efinement. researchgate.net This principle mandates that researchers should:

Replace the use of animals with non-animal methods whenever possible.

Reduce the number of animals used to the minimum necessary to obtain scientifically valid results.

Refine experimental procedures to minimize any potential pain, suffering, or distress to the animals.

All research involving animals must be prospectively reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). apa.orgmarietta.edu The IACUC is responsible for ensuring that the research has a clear scientific purpose, that the use of animals is justified, and that all procedures are conducted in a humane and ethical manner. apa.orgmarietta.edu

The scientific purpose of the research must be of sufficient potential significance to justify the use of animals. nih.gov The research design should be rigorous to ensure that the results are valid and contribute to the existing body of scientific knowledge. Scientifically unsound research that exposes animals to risk is considered unethical. nih.gov

Informed consent is a critical ethical consideration in research involving human subjects, and its principles also extend to the ethical justification of preclinical studies. nih.govuci.eduhhs.govnih.govwma.net While animals cannot provide consent, the ethical framework requires a high level of justification for their use, based on a realistic assessment of the potential benefits of the research versus the potential harm to the animals. wellbeingintlstudiesrepository.org This involves a careful risk-benefit analysis, where the potential knowledge to be gained is weighed against the welfare of the animal subjects. meetlifesciences.com

Furthermore, all personnel involved in animal research must be properly trained in the care, handling, and experimental procedures for the species being studied. nih.gov This ensures that the animals are treated with respect and that the research is conducted competently and humanely.

Q & A

Q. What are the key pharmacological properties of DPT HCl, and how do they inform experimental design?

DPT HCl is a psychedelic tryptamine that inhibits the reuptake of dopamine, serotonin, and norepinephrine with IC50 values of 23 μM, 2.9 μM, and 9.1 μM, respectively . These values suggest a stronger affinity for serotonin transporters, which should guide receptor-specific assay selection (e.g., 5-HT2A binding assays). For neurochemical studies, researchers should prioritize serotoninergic mechanisms while accounting for dopaminergic and noradrenergic off-target effects in dose-response models.

Q. How is DPT HCl synthesized, and what are critical quality control parameters?

DPT HCl synthesis involves reacting tryptamine derivatives with propylating agents under controlled conditions. A validated method yields a white crystalline powder (mp 174–176°C) via distillation and recrystallization in isopropyl alcohol (IPA) and anhydrous ether . Key quality metrics include:

Q. What are the standard in vivo formulations for DPT HCl, and how are they optimized for bioavailability?

A typical formulation combines 50 μL DMSO, 300 μL PEG300, 50 μL Tween 80, and 600 μL ddH2O, ensuring solubility and stability . Researchers must validate homogeneity and absence of precipitate via dynamic light scattering (DLS) before administration. Dose ranges in rodent models vary from 15–30 mg/kg for behavioral studies .

Advanced Research Questions

Q. How can conflicting data on DPT HCl’s efficacy in anxiety models be reconciled?

Discrepancies arise from differences in receptor selectivity assays and model systems. For example, Fantegrossi et al. (2008) demonstrated 5-HT2A-mediated hallucinogenic effects in rodents, while clinical studies noted variability in anxiety reduction . To resolve contradictions:

- Use knockout models (e.g., 5-HT2A KO mice) to isolate receptor contributions.

- Standardize dosing intervals (e.g., acute vs. chronic administration) to account for tachyphylaxis .

- Cross-validate behavioral assays (e.g., elevated plus maze vs. open field tests).

Q. What methodologies are recommended for studying DPT HCl’s metabolic stability and pharmacokinetics?

- In vitro assays : Liver microsomal stability tests with LC-MS/MS quantification to identify major metabolites (e.g., N-oxide derivatives) .

- In vivo PK : Serial blood sampling in rodents (t1/2 ~2–4 hours) with cerebrospinal fluid (CSF) analysis to assess blood-brain barrier penetration .

- Species differences : Compare metabolic pathways in human vs. rodent CYP450 isoforms to predict translational relevance .

Q. How does structural modification of DPT HCl alter its receptor selectivity?

DPT’s dipropyl groups confer distinct receptor interactions compared to dimethyltryptamine (DMT) or diethyltryptamine (DET). Computational docking studies suggest:

- 5-HT2A : Propyl chains enhance hydrophobic interactions with transmembrane domain residues (e.g., F340, V366) .

- Dopamine D2 : Reduced affinity due to steric hindrance from bulkier propyl substituents . Experimental validation requires radioligand displacement assays (e.g., [<sup>3</sup>H]ketanserin for 5-HT2A) and functional cAMP assays for G-protein coupling .

Methodological Recommendations

- Cell-based assays : Use HEK293 cells transfected with human 5-HT2A receptors for standardized signaling studies .

- Animal models : Pair DPT HCl with selective antagonists (e.g., MDL100907 for 5-HT2A) to dissect receptor contributions .

- Analytical validation : Employ GC-MS or HPLC-UV for purity checks, noting that CAS 16382-06-2 and 7558-73-8 refer to the same compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.